

spectroscopic data for 2-Bromo-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

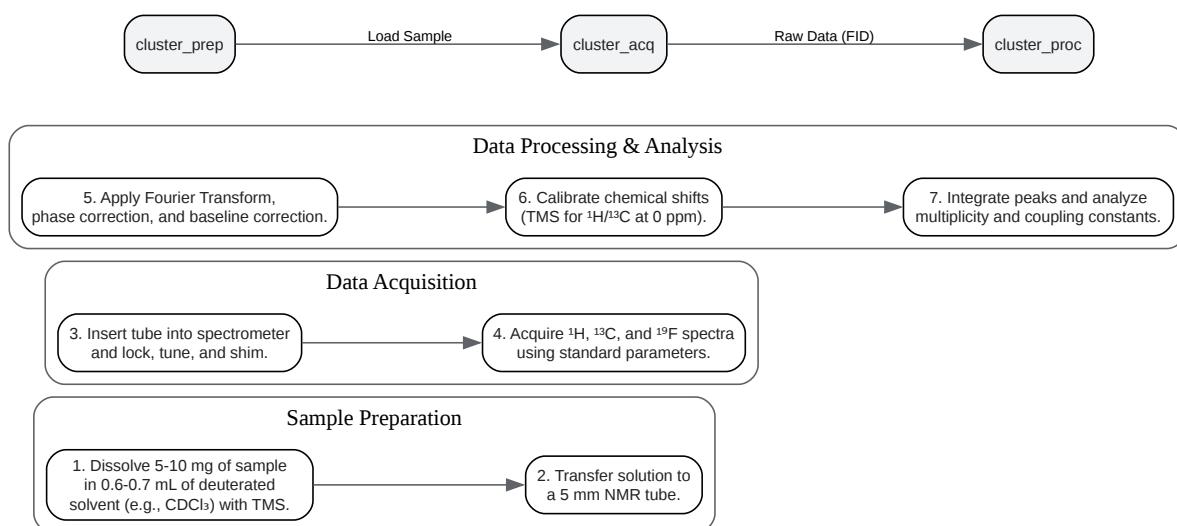
Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethoxy)benzaldehyde
Cat. No.:	B112698

[Get Quote](#)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for **2-Bromo-5-(trifluoromethoxy)benzaldehyde**, a key intermediate in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its characteristic spectral data.


Introduction to 2-Bromo-5-(trifluoromethoxy)benzaldehyde

2-Bromo-5-(trifluoromethoxy)benzaldehyde ($C_8H_4BrF_3O$, Molar Mass: 253.02 g/mol) is a substituted aromatic aldehyde.^[1] Its structure incorporates three key features that dictate its spectroscopic properties: an aldehyde group (-CHO), a bromine atom (-Br), and a trifluoromethoxy group (-OCF₃). The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the aldehyde, bromine, and trifluoromethoxy groups, and the specific substitution pattern on the benzene ring—gives rise to a unique spectral fingerprint. Accurate characterization via techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for quality control and downstream applications.^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.^[4] For **2-Bromo-5-(trifluoromethoxy)benzaldehyde**, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The general workflow for acquiring and processing NMR data is a self-validating system designed to ensure accuracy and reproducibility.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices: ^1H NMR provides information on the number of distinct proton environments and their neighboring protons. A standard deuterated solvent like chloroform-d (CDCl_3) is used as it dissolves the compound well and its residual proton signal does not interfere with the aromatic region.^[3] Tetramethylsilane (TMS) is added as an internal

standard for calibrating the chemical shift axis to 0 ppm, ensuring data comparability across different instruments.[4]

Experimental Protocol:

- Sample Preparation: Weigh 5-10 mg of **2-Bromo-5-(trifluoromethoxy)benzaldehyde** and dissolve it in approximately 0.7 mL of CDCl_3 .[4] Add a small amount of TMS as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 or 400 MHz spectrometer.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[4]

Interpretation and Discussion: The ^1H NMR spectrum is characterized by signals in two main regions: the aromatic region (7.0-8.5 ppm) and the aldehyde region (9.5-10.5 ppm).[5]

- Aldehyde Proton (H- α): A singlet is expected around 10.3 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegative oxygen and magnetic anisotropy.
- Aromatic Protons (H-3, H-4, H-6): The three aromatic protons are chemically non-equivalent and will appear as distinct signals.
 - The electron-withdrawing aldehyde group deshields the ortho proton (H-3) and para proton (H-6). The bromine atom also has a deshielding effect.[6]
 - H-3: Expected to be a doublet, shifted downfield due to the ortho aldehyde group.
 - H-4: Expected to be a doublet of doublets, coupled to both H-3 and H-6.
 - H-6: Expected to be a doublet, shifted downfield by the ortho bromine atom.

^1H NMR Data Summary (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	~10.3	Singlet (s)	N/A
Ar-H6	~8.1	Doublet (d)	~2.5
Ar-H4	~7.8	Doublet of Doublets (dd)	~8.5, 2.5

| Ar-H3 | ~7.6 | Doublet (d) | ~8.5 |

Causality Behind Experimental Choices: ^{13}C NMR identifies all unique carbon environments in the molecule.^[5] Proton decoupling is used to simplify the spectrum, resulting in a single peak for each unique carbon.

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A sufficient number of scans are required due to the low natural abundance of the ^{13}C isotope.
- Processing: Process the data similarly to ^1H NMR, referencing the CDCl_3 solvent peak at 77.2 ppm.^[3]

Interpretation and Discussion: Eight distinct carbon signals are expected.

- Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and will appear far downfield, typically around 188-190 ppm.
- Aromatic Carbons: Six unique signals are expected in the aromatic region (110-150 ppm).^[5]
^[6]
 - C-Br (C-2): The carbon directly attached to bromine will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

- C-OCF₃ (C-5): This carbon will show a quartet splitting pattern due to coupling with the three fluorine atoms (²JCF). The chemical shift will be influenced by the electronegative oxygen.[7]
- C-CHO (C-1): This carbon will be downfield due to the attachment of the electron-withdrawing aldehyde group.
- Trifluoromethoxy Carbon (-OCF₃): The carbon of the -OCF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~275 Hz.[7][8]

¹³C NMR Data Summary (Predicted)

Carbon Assignment	Chemical Shift (δ , ppm)	Multiplicity (¹⁹ F Coupling)	Coupling Constant (J, Hz)
C=O	~189	Singlet (s)	N/A
C-5 (C-OCF ₃)	~149	Quartet (q)	² JCF ≈ 35 Hz
C-1 (C-CHO)	~135	Singlet (s)	N/A
C-3	~133	Singlet (s)	N/A
C-6	~130	Singlet (s)	N/A
C-4	~125	Singlet (s)	N/A
-OCF ₃	~121	Quartet (q)	¹ JCF ≈ 275 Hz

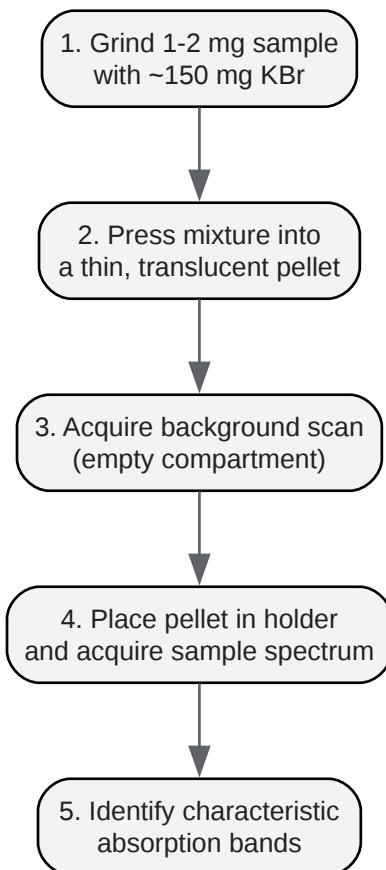
| C-2 (C-Br) | ~118 | Singlet (s) | N/A |

Causality Behind Experimental Choices: Given the trifluoromethoxy group, ¹⁹F NMR is an exceptionally sensitive and informative technique.[9] It provides a clean spectrum with a single signal for the three equivalent fluorine atoms, whose chemical shift is highly sensitive to the electronic environment.[10]

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.

- Data Acquisition: Acquire a proton-decoupled ^{19}F spectrum.
- Processing: Reference the spectrum to an external standard like CFCl_3 (0 ppm) or an internal standard.


Interpretation and Discussion: A single, sharp singlet is expected for the three equivalent fluorine atoms of the $-\text{OCF}_3$ group. The chemical shift for trifluoromethoxy groups attached to an aromatic ring typically falls in the range of -58 to -65 ppm.[8][11] This distinct signal is a powerful confirmation of the presence of this functional group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Experimental Choices: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[12] The KBr pellet method is a common and reliable technique for solid samples, minimizing spectral interference.[12]

Experimental Protocol:

- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~150 mg of dry, IR-grade KBr using an agate mortar and pestle.[12] Press the resulting powder into a thin, translucent pellet using a hydraulic press.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the spectrum, typically from 4000 to 400 cm^{-1} .[12]

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Interpretation and Discussion: The IR spectrum will show characteristic absorption bands confirming the key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around $1700-1710\text{ cm}^{-1}$. Conjugation with the aromatic ring slightly lowers this frequency from that of a typical aliphatic aldehyde.
- C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H stretch, appearing around 2820 cm^{-1} and 2720 cm^{-1} .
- C-F Stretch (-OCF₃): Strong, broad absorption bands are expected in the $1100-1300\text{ cm}^{-1}$ region, characteristic of C-F stretching vibrations.

- C-O Stretch (-OCF₃): A strong band corresponding to the aryl-O stretch is expected around 1250 cm⁻¹.
- C=C Stretch (Aromatic): Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.
- C-Br Stretch: A weak absorption is expected in the far-IR region, typically around 500-600 cm⁻¹.

FT-IR Data Summary (Predicted)

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
Aldehyde C-H Stretch	~2820, ~2720	Weak
Aldehyde C=O Stretch	~1705	Strong, Sharp
Aromatic C=C Stretch	~1600, ~1470	Medium-Weak
C-F Stretch	~1280 - 1100	Strong, Broad
Aryl-O-C Stretch	~1250	Strong

| C-Br Stretch | ~550 | Weak |

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. Electron Ionization (EI) is a common, high-energy technique that induces characteristic fragmentation, aiding in structural elucidation.[\[12\]](#)

Experimental Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. A typical GC program would involve an initial hold at a low temperature followed

by a ramp to a higher temperature.[12]

- MS Analysis: The eluent from the GC column is directed into the mass spectrometer.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
 - Mass Range: Scan from m/z 40 to 300.

Interpretation and Discussion:

- Molecular Ion (M^+): The mass spectrum will show a prominent molecular ion peak. Due to the presence of one bromine atom, this peak will appear as a doublet (M^+ and $M+2^+$) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. This is a definitive indicator for a monobrominated compound. The expected m/z values would be ~252 and ~254.
- Key Fragments:
 - $[M-\text{H}]^+$ (m/z 251/253): Loss of the aldehyde hydrogen.
 - $[M-\text{CHO}]^+$ (m/z 223/225): Loss of the formyl radical, a common fragmentation pathway for benzaldehydes.
 - $[M-\text{Br}]^+$ (m/z 173): Loss of the bromine atom. This fragment will not have the bromine isotopic pattern.

Mass Spectrometry Data Summary (Predicted)

m/z	Assignment	Key Feature
252 / 254	$[M]^+$	Molecular ion; ~1:1 isotopic pattern
251 / 253	$[\text{M}-\text{H}]^+$	Loss of H
223 / 225	$[\text{M}-\text{CHO}]^+$	Loss of formyl radical

| 173 | $[\text{M}-\text{Br}]^+$ | Loss of Br atom |

Conclusion

The spectroscopic characterization of **2-Bromo-5-(trifluoromethoxy)benzaldehyde** is unambiguous due to its distinct features. The ^1H NMR shows a characteristic aldehyde singlet and a specific splitting pattern for the three aromatic protons. The ^{13}C and ^{19}F NMR spectra confirm the presence and connectivity of the trifluoromethoxy group through characteristic quartet signals. FT-IR spectroscopy validates the key functional groups, especially the aldehyde C=O and the strong C-F stretches. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its signature 1:1 isotopic doublet for the molecular ion. Together, these techniques provide a robust and self-validating system for the complete structural elucidation and quality assessment of this important chemical intermediate.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- Iaea, N., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ^{19}F NMR studies of proteins. NIH National Library of Medicine.
- Takahashi, K., & Yamauchi, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.
- University of Wisconsin-Madison. NMR Spectroscopy of Aromatic Compounds. ResearchGate.
- Iaea, N., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ^{19}F NMR studies of proteins. ResearchGate.
- ResearchGate. (2021). Synthesis and properties of substituted benzaldehyde phenylhydrazones.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Al-Majid, A. M., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirfeld surface and lattice energy analyses. NIH National Library of Medicine.
- ChemicalBook. (n.d.). **2-BROMO-5-(TRIFLUOROMETHOXY)BENZALDEHYDE**(505084-61-7) ^1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem.
- BenchChem. (2025). An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [spectroscopic data for 2-Bromo-5-(trifluoromethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112698#spectroscopic-data-for-2-bromo-5-trifluoromethoxy-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com